5-Benzyl-3-(furan-2-ylmethyl)-1,3,5-thiadiazinane-2-thione
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Overview
Description
5-Benzyl-3-(furan-2-ylmethyl)-1,3,5-thiadiazinane-2-thione is a heterocyclic compound that contains a thiadiazine ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyl-3-(furan-2-ylmethyl)-1,3,5-thiadiazinane-2-thione typically involves the reaction of benzylamine, furfural, and carbon disulfide under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and the mixture is heated to facilitate the formation of the thiadiazine ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Benzyl-3-(furan-2-ylmethyl)-1,3,5-thiadiazinane-2-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazine ring to a more reduced form.
Substitution: The benzyl and furan groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced thiadiazine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-Benzyl-3-(furan-2-ylmethyl)-1,3,5-thiadiazinane-2-thione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects in treating various diseases.
Mechanism of Action
The mechanism of action of 5-Benzyl-3-(furan-2-ylmethyl)-1,3,5-thiadiazinane-2-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
2-Cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide: Known for its anticancer activity.
Thiazolidinediones: A class of compounds with antidiabetic properties.
Uniqueness
5-Benzyl-3-(furan-2-ylmethyl)-1,3,5-thiadiazinane-2-thione is unique due to its specific structure, which combines a thiadiazine ring with benzyl and furan groups
Properties
CAS No. |
26105-64-6 |
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Molecular Formula |
C15H16N2OS2 |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
5-benzyl-3-(furan-2-ylmethyl)-1,3,5-thiadiazinane-2-thione |
InChI |
InChI=1S/C15H16N2OS2/c19-15-17(10-14-7-4-8-18-14)11-16(12-20-15)9-13-5-2-1-3-6-13/h1-8H,9-12H2 |
InChI Key |
YVGRTHFXWYEKNL-UHFFFAOYSA-N |
Canonical SMILES |
C1N(CSC(=S)N1CC2=CC=CO2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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